Bromophenol red

Overview

Description

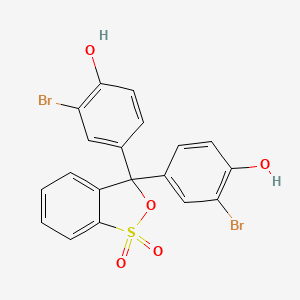

Bromophenol red is an organic compound that belongs to the family of sulfonephthalein dyes. It is commonly used as a pH indicator due to its distinct color change from yellow to red over a pH range of 5.2 to 6.8 . The compound has the molecular formula C19H12Br2O5S and a molecular weight of 512.17 g/mol .

Mechanism of Action

- Bromophenol red is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. It can be viewed as a hydroxyl derivative of bromobenzene or a brominated derivative of phenol .

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Bromophenol red plays a significant role in biochemical reactions as a pH indicator. It changes color from yellow to red over a pH range of 5.2 to 6.8 . This property makes it useful in various assays and experiments where monitoring pH changes is crucial. This compound interacts with enzymes, proteins, and other biomolecules by indicating the pH changes that occur during biochemical reactions. For example, it can be used to monitor the activity of enzymes that produce or consume hydrogen ions, thereby affecting the pH of the solution.

Molecular Mechanism

At the molecular level, this compound exerts its effects by undergoing a color change in response to pH variations. This color change is due to the protonation and deprotonation of the phenolic groups in the molecule. In acidic conditions, the phenolic groups are protonated, resulting in a yellow color. In basic conditions, the phenolic groups are deprotonated, leading to a red color . This reversible reaction allows this compound to act as an effective pH indicator in various biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can affect its ability to accurately indicate pH changes. Long-term studies have shown that this compound can maintain its pH-indicating properties for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally non-toxic and can be used safely in various experiments. At high doses, it can cause adverse effects such as toxicity and alterations in cellular function. Studies have shown that high doses of this compound can lead to changes in enzyme activity and metabolic pathways, which can impact overall cellular health .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pH regulation. It interacts with enzymes and cofactors that are involved in maintaining the pH balance within cells. For example, this compound can be used to monitor the activity of enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH by catalyzing the conversion of carbon dioxide and water to bicarbonate and hydrogen ions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can diffuse across cell membranes and accumulate in specific cellular compartments where pH changes occur. This compound interacts with transporters and binding proteins that facilitate its movement within the cell. This distribution pattern allows it to effectively monitor pH changes in various cellular environments .

Subcellular Localization

This compound is localized in specific subcellular compartments where it can effectively monitor pH changes. It is often found in the cytoplasm and organelles such as lysosomes and endosomes, where pH variations are common. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its function as a pH indicator in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromophenol red can be synthesized through the bromination of phenolsulfonphthalein. The process involves the reaction of phenolsulfonphthalein with bromine in the presence of a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced by large-scale bromination of phenolsulfonphthalein. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bromophenol red undergoes various chemical reactions, including:

Acid-Base Reactions: As a pH indicator, this compound changes color in response to changes in pH.

Electrophilic Substitution: The bromine atoms in this compound can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Acid-Base Reactions: Common reagents include hydrochloric acid and sodium hydroxide to adjust the pH of the solution.

Electrophilic Substitution: Reagents such as bromine and acetic acid are used for bromination reactions.

Major Products Formed

Acid-Base Reactions: The major products are the protonated and deprotonated forms of this compound, which exhibit different colors.

Electrophilic Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Bromophenol red has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator in various titration experiments to determine the acidity or alkalinity of solutions.

Biology: Employed in enzyme assays to monitor pH changes during biochemical reactions.

Medicine: Utilized in diagnostic tests to measure pH levels in biological fluids.

Industry: Applied in quality control processes to ensure the correct pH of products.

Comparison with Similar Compounds

Similar Compounds

Bromophenol blue: Another sulfonephthalein dye used as a pH indicator with a different pH range.

Phenol red: A pH indicator with a pH range of 6.8 to 8.4, used in cell culture media.

Thymol blue: A pH indicator with two transition ranges, used in various titration experiments.

Uniqueness of Bromophenol Red

This compound is unique due to its specific pH range of 5.2 to 6.8, making it suitable for applications where precise pH monitoring within this range is required. Its distinct color change from yellow to red provides a clear visual indication of pH changes, which is valuable in both research and industrial settings .

Properties

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLSQDXZMROJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182284 | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Acros Organics MSDS] | |

| Record name | Bromophenol Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2800-80-8 | |

| Record name | Bromophenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2800-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophenol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)

![3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1214138.png)

![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)

![1-[1-(3-Nitrophenyl)cyclohexyl]piperidine](/img/structure/B1214143.png)